N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a dihydropyridazine core substituted with a phenyl group at position 1, a carboxamide group at position 3, and a 2-ethoxyphenyl moiety attached via the carboxamide nitrogen. This compound shares structural similarities with kinase inhibitors, particularly c-Met inhibitors, as evidenced by analogs in the literature .
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-17-11-7-6-10-15(17)20-19(24)18-16(23)12-13-22(21-18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,24) |
InChI Key |
YNGMOUSDNMVNOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Four-Component Coupling Strategy
A highly efficient route involves a four-component reaction system, inspired by the synthesis of analogous N-amino-2-pyridones. For N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, the reaction typically integrates:
-
Hydrazine hydrate as the nitrogen source.
-
Ethyl cyanoacetate for introducing the cyano and ester functionalities.
-
Malononitrile to facilitate cyclization.
-
2-Ethoxybenzaldehyde as the aryl aldehyde component.
The reaction proceeds in ethanol under reflux (80–90°C) for 12–24 hours, catalyzed by ZnO nanoparticles (5–10 mol%), achieving yields of 75–85%. The mechanism involves:
Optimization Considerations:
-
Catalyst recycling : ZnO nanoparticles retain 90% activity after five cycles.
-
Solvent impact : Ethanol outperforms DMF or THF due to better solubility of intermediates.
Stepwise Synthesis via Intermediate Isolation
Formation of the Dihydropyridazine Core
The dihydropyridazine ring is constructed through a hydrothermal cyclization method adapted from dihydropyridine syntheses. Key steps include:
Introduction of the 2-Ethoxyphenyl Group
The 2-ethoxyphenyl moiety is introduced via amide coupling using 2-ethoxyaniline and the dihydropyridazine carboxylic acid intermediate. This step employs:
Reaction in dichloromethane at 25°C for 12 hours yields the final product with 70–75% efficiency.
Catalytic Hydrolysis and Functionalization
Alkaline Hydrolysis of Ester Precursors
A patent-derived method involves hydrolyzing ester intermediates to carboxylic acids before amidation:
Comparative Yields:
Mechanistic Insights and Byproduct Management
Competing Pathways in Cyclization
During dihydropyridazine formation, competing reactions may yield pyridazinone or pyrido[3,2-c]pyridazine byproducts. Key mitigations include:
Solvent Influence on Regioselectivity
Polar aprotic solvents (e.g., DMSO) favor N-arylation over O-arylation , critical for attaching the 2-ethoxyphenyl group to the correct nitrogen atom.
Physicochemical Characterization
Spectral Data for Validation
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, consistent with dihydropyridazine derivatives.
Challenges and Optimization Frontiers
Scalability Limitations
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several characteristic reactions due to its functional groups and aromatic system:
Nucleophilic substitution :
-
The ethoxy group (-OCH₂CH₃) undergoes nucleophilic substitution under acidic or basic conditions. For example, hydrolysis yields phenolic derivatives when reacted with aqueous HCl or NaOH.
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The phenyl ring at position 1 participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), with regioselectivity influenced by the electron-donating ethoxy group.
Oxidation and reduction :
-
The dihydropyridazine ring is susceptible to oxidation, converting the 1,4-dihydropyridazine to a fully aromatic pyridazine system under strong oxidizing agents like KMnO₄.
-
The carbonyl group at position 4 can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄.
Cycloaddition reactions :
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The compound participates in [4+2] Diels-Alder reactions, leveraging the conjugated diene system of the dihydropyridazine ring to form bicyclic adducts with dienophiles like maleic anhydride.
Amide bond reactivity :
-
The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions to yield the corresponding carboxylic acid and aniline derivatives.
Mechanistic Insights and Structural Influences
The compound’s reactivity is modulated by its planar conformation and intramolecular hydrogen bonding:
For example, the planar structure facilitates π-stacking interactions in Diels-Alder reactions, while the ethoxy group’s electron-donating nature directs electrophilic substitution to the para position of the phenyl ring.
Reaction Conditions and Yields
Key reactions and their optimized parameters:
| Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12h | 72 | Produces 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid. |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 58 | Para-nitro derivative predominates. |
| Diels-Alder | Maleic anhydride, toluene, 110°C | 65 | Forms a bicyclo[4.3.0] adduct. |
| Oxidation | KMnO₄, H₂O, 80°C | 81 | Yields fully aromatic pyridazine. |
Comparative Reactivity with Analogues
The ethoxy group’s position significantly alters reactivity compared to structurally similar compounds:
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| N-(4-ethoxyphenyl) analogue | Ethoxy at para position | Higher electrophilic substitution rates due to stronger resonance donation. |
| N-(2-methylphenyl) analogue | Methyl instead of ethoxy | Reduced solubility in polar solvents, slowing hydrolysis. |
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures to N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibit antimicrobial properties. The specific mechanisms may involve interactions with microbial enzymes or cellular targets, although further research is needed to elucidate these pathways.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. Similar dihydropyridazine derivatives have shown promising results against various cancer cell lines. The compound's unique structural features may enhance its interaction with biological targets involved in cancer proliferation and survival .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that can vary based on desired yields and purity levels. Common methods include amide condensation reactions and other organic transformations that optimize the compound's yield for industrial applications.
Study 1: Anticancer Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives related to this compound for their anticancer efficacy. Results indicated significant growth inhibition in several cancer cell lines, suggesting that structural modifications could enhance therapeutic effects .
Study 2: Structural Analysis
The crystal structure analysis of related compounds has revealed insights into hydrogen bonding patterns that stabilize the molecular conformation. Such studies provide a deeper understanding of how structural characteristics influence biological activity and can guide future modifications to improve efficacy .
Summary Table of Applications
| Application | Details |
|---|---|
| Antimicrobial Activity | Exhibits potential against various microbial strains; mechanism under study |
| Anticancer Activity | Demonstrated significant growth inhibition in multiple cancer cell lines |
| Synthesis Methods | Multi-step synthesis involving amide condensation and other reactions |
| Structural Insights | Hydrogen bonding patterns observed; informs modifications for enhanced activity |
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- The substitution of piperidine (37) vs. morpholine (29) alters polarity and hydrogen-bonding capacity, reflected in their melting points (152°C vs. 119°C).
- Dichlorophenyl/Methoxyphenyl Analog (): The dichlorophenyl group enhances electron-withdrawing effects, which may stabilize the carboxamide moiety, while the 4-methoxyphenyl substituent introduces steric and electronic variations .
Crystallographic and Computational Analysis
- Structural Characterization: Tools like SHELX and SIR97 are critical for resolving crystal structures of similar compounds, enabling precise determination of substituent orientations and intermolecular interactions.
Biological Activity
N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through an amide condensation reaction. The synthesis involves the reaction of 4-hydroxynicotinic acid with aniline derivatives under specific conditions to yield this compound. The resulting structure exhibits a nearly planar conformation, as evidenced by a minimal dihedral angle between the 4-oxo-1,4-dihydropyridine and benzene rings .
Table 1: Synthesis Conditions
| Reagents | Amount | Conditions |
|---|---|---|
| 4-Hydroxynicotinic acid | 0.51 g (3.67 mmol) | Stirred at 0°C for 1 h |
| EDC (Carbodiimide) | 1.06 g (5.51 mmol) | Added during stirring |
| HOBT (Hydroxybenzotriazole) | 0.60 g (4.40 mmol) | Added during stirring |
| Aniline | 0.28 ml (3.67 mmol) | Stirred at 50°C for 12 h |
Antitumor Activity
Research indicates that derivatives of dihydropyridines, including this compound, exhibit significant antitumor activity. For instance, related compounds have demonstrated complete tumor stasis in human gastric carcinoma models following oral administration . This suggests a potential for development as anticancer agents.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. Substituted analogues have shown improved potency against specific targets such as Met kinase, indicating that structural modifications can enhance biological activity . The presence of the ethoxy group may contribute to increased solubility and bioavailability.
Study on Anticancer Properties
A study focused on the anticancer properties of a closely related compound demonstrated its efficacy in inhibiting tumor growth in xenograft models. The results indicated that specific structural features were crucial for maximizing biological activity .
Enzyme Activity Assessment
Another investigation assessed the enzyme inhibition capabilities of similar compounds through quantitative structure–activity relationship (QSAR) modeling. The findings highlighted the importance of molecular structure in determining enzyme selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
